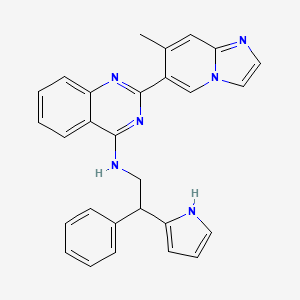

Pyrrol-2-yl)ethyl)quinazolin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SRI-31040 is a potent DAT allosteric modulator. SRI-31040 partially inhibits DAT uptake without altering DAT-mediated reverse transport and with minimal inhibition of DAT binding.

科学研究应用

Antitumor Activity

One of the primary applications of pyrrol-2-yl)ethyl)quinazolin-4-amine derivatives is in the field of oncology. Research indicates that these compounds serve as effective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Case Study: Synthesis and Evaluation

A study focused on the design and synthesis of 4-pyrrylamino quinazolines, including this compound derivatives, demonstrated significant antitumor activity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. The results showed that these novel compounds exhibited higher cytotoxicity compared to the established epidermal growth factor receptor (EGFR) inhibitor Gefitinib. Notably, compounds such as GI-6, GII-4, GII-6, GII-8, and GII-9 displayed enhanced kinase inhibitory activity against EGFR, suggesting their potential as more effective antitumor agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. The replacement of the benzene ring with a pyrrole ring was found to significantly enhance antitumor activity. Additionally, variations in basic side chains at specific positions on the quinazoline nucleus influenced both hydrophobicity and permeability, further affecting cytotoxicity .

Pharmacological Properties

The pharmacological profile of this compound derivatives extends beyond anticancer applications. Quinazoline scaffolds are recognized for their diverse biological activities, including:

- Antimicrobial : Several derivatives have shown promising activity against various bacterial strains.

- Anti-inflammatory : Some compounds exhibit properties that could mitigate inflammatory responses.

A review highlighted that 4-aminoquinazoline derivatives, including those related to pyrrol derivatives, are often utilized as key intermediates in synthesizing bioactive compounds with a wide range of pharmacological effects .

Synthetic Methods

The synthesis of this compound involves various methodologies that enhance its accessibility for research purposes. Techniques such as nucleophilic substitution reactions and metal-catalyzed approaches have been employed effectively to create these compounds .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic challenges in preparing (pyrrol-2-yl)ethyl)quinazolin-4-amine derivatives?

The synthesis of quinazolin-4-amine derivatives often involves chlorination and substitution reactions, which can lead to low yields due to competing side reactions. For example, chlorination of the quinazolinone precursor may require precise temperature control to avoid over-chlorination, while introducing the (pyrrol-2-yl)ethyl group necessitates regioselective alkylation or nucleophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, catalyst choice) is critical to suppress byproducts .

Q. How can structural modifications of the quinazolin-4-amine core influence anti-inflammatory activity?

Anti-inflammatory activity is sensitive to substituents on the quinazoline ring and the pyrrole moiety. For instance, electron-donating groups on the quinazoline (e.g., morpholinyl) enhance solubility and receptor binding, while bulky pyrrole substituents may sterically hinder interactions with inflammatory targets like COX-2. Systematic substitution studies, guided by molecular docking, can identify optimal pharmacophoric features .

Q. What analytical techniques are essential for characterizing quinazolin-4-amine derivatives?

Key methods include:

- 1H/13C NMR : To confirm regiochemistry of substitutions (e.g., distinguishing N- vs. C-alkylation).

- HRMS (ESI) : For molecular weight validation and purity assessment.

- X-ray crystallography : To resolve ambiguous stereochemistry in spiro-quinazoline analogs.

- HPLC : To isolate enantiomers if chiral centers are introduced during synthesis .

Advanced Research Questions

Q. How can 3D QSAR models guide the optimization of (this compound derivatives for CNS activity?

3D QSAR studies map steric, electrostatic, and hydrophobic fields around the molecule to correlate substituent effects with pharmacological activity. For example, morpholinyl-substituted quinazolin-4-amines showed enhanced analgesic activity due to favorable interactions with opioid receptors in peripheral and central systems. Contour plots from CoMFA/CoMSIA models can highlight regions where bulkier groups improve binding affinity .

Q. What strategies resolve contradictions in reported anti-inflammatory activity data across quinazolin-4-amine analogs?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, inflammatory markers) or pharmacokinetic properties (e.g., metabolic stability). To address this:

- Perform comparative assays using standardized protocols (e.g., LPS-induced TNF-α suppression in RAW264.7 cells).

- Evaluate bioavailability via in vitro ADME profiling (e.g., microsomal stability, CYP450 inhibition).

- Use molecular dynamics simulations to assess target binding under varying pH or co-solvent conditions .

Q. How does the introduction of a pyrrole-ethyl moiety impact the physicochemical properties of quinazolin-4-amine derivatives?

The pyrrole ring introduces π-π stacking potential, enhancing interactions with aromatic residues in enzyme active sites. However, the ethyl linker increases lipophilicity (logP), which may reduce aqueous solubility. Computational tools like Schrödinger’s QikProp can predict logP, logS, and PSA to balance solubility and membrane permeability. Experimental validation via shake-flask solubility assays is recommended .

Q. Methodological Case Study

Example: Synthesis Optimization for Improved Yield

A recent study synthesized 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives via urea substitution on morpholine (Fig. 2 in ). Key steps included:

Reaction Conditions : Ethanol reflux (10 h) with formaldehyde for Mannich-type alkylation.

Purification : Crystallization from 95% ethanol to remove unreacted morpholine.

Yield Improvement : Catalyst loading adjustment (0.1 eq vs. 0.05 eq) increased yield from 40% to 51% for analog 10d .

Q. Key Research Gaps

- Mechanistic Studies : Limited data on downstream signaling pathways (e.g., NF-κB vs. MAPK modulation) for anti-inflammatory analogs.

- In Vivo Efficacy : Most studies are in vitro; rodent models of arthritis or colitis are needed to validate therapeutic potential.

- Toxicology : No published data on hepatotoxicity or genotoxicity for pyrrole-containing derivatives .

属性

CAS 编号 |

1928715-72-3 |

|---|---|

分子式 |

C28H24N6 |

分子量 |

444.54 |

IUPAC 名称 |

2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-[2-phenyl-2-(1H-pyrrol-2-yl)ethyl]quinazolin-4-amine |

InChI |

InChI=1S/C28H24N6/c1-19-16-26-30-14-15-34(26)18-23(19)28-32-25-11-6-5-10-21(25)27(33-28)31-17-22(24-12-7-13-29-24)20-8-3-2-4-9-20/h2-16,18,22,29H,17H2,1H3,(H,31,32,33) |

InChI 键 |

CAOMNZSXVHTTQZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=CN6 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SRI-31040; SRI31040; SRI 31040; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。